![molecular formula C15H11N3O2 B2986593 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4900-34-9](/img/structure/B2986593.png)
1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid” is a type of 1,2,3-triazole . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .Scientific Research Applications
Peptidic Foldamers
1,2,3-Triazole derivatives are used in the design of peptidic foldamers. These compounds can be easily prepared via catalyzed click reactions and offer potential for side chain variation .
Antiviral Agents
Research has been conducted on 1,2,3-triazole derivatives as non-nucleoside inhibitors against viruses such as herpes simplex virus (HSV). These compounds are being explored due to the increasing resistance to antiviral drugs .
Multi-component Reactions
Triazole-containing scaffolds have been synthesized using multi-component reactions. These methods are part of ongoing research to expand the utility of triazoles in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as 1,2,4-triazole, have been found to interact with theheme moiety of CYP-450 . The nitrogen atoms of the triazole ring bind to the iron in the heme moiety, and the phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
For instance, in the case of 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . For instance, they can inhibit the activity of certain enzymes, leading to downstream effects on various biochemical processes.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that triazole derivatives have been found to exhibit various biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
1,5-diphenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-14(11-7-3-1-4-8-11)18(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYUNSOJJJAMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.